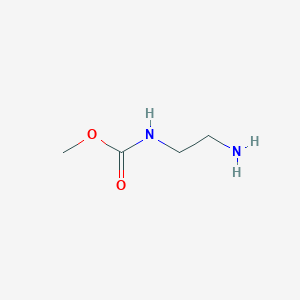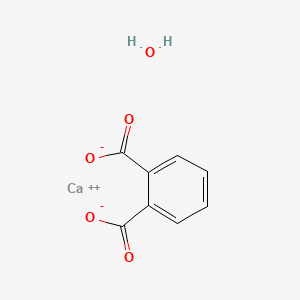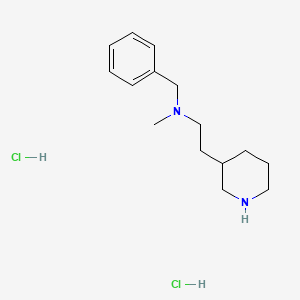
methyl N-(2-aminoethyl)carbamate
Vue d'ensemble
Description
Methyl N-(2-aminoethyl)carbamate is a chemical compound that contains a total of 17 bonds, including 7 non-H bonds, 1 multiple bond, 3 rotatable bonds, 1 double bond, 1 (thio-) carbamate (aliphatic), and 1 primary amine (aliphatic) .
Synthesis Analysis
Carbamates, such as methyl N-(2-aminoethyl)carbamate, are useful protecting groups for amines. They can be installed and removed under relatively mild conditions. One of the most common carbamate protecting groups is the t-butyloxycarbonyl (Boc) protecting group .Molecular Structure Analysis
The molecular structure of methyl N-(2-aminoethyl)carbamate includes a carbamate functional group, which looks like the combination of an ester and an amide, with N and O flanking a carbonyl .Chemical Reactions Analysis
Carbamates are useful protecting groups for amines. They can be installed and removed under relatively mild conditions. One of the most common carbamate protecting groups is the t-butyloxycarbonyl (Boc) protecting group. It can be removed with strong acid (trifluoroacetic acid) or heat .Applications De Recherche Scientifique
Antitumor and Antifilarial Potential
Methyl N-(2-aminoethyl)carbamate derivatives have been synthesized and evaluated for their potential in inhibiting leukemia cell proliferation and antifilarial activity. Notably, compounds like methyl 4-(isothiocyanatomethyl)thiazole-2-carbamate demonstrated significant antitumor and antifilarial properties, highlighting the therapeutic potential of these derivatives in medical research (Kumar et al., 1993).
Chemical Transformation and Deprotection
Research in chemical synthesis shows the utilization of carbamates, such as methyl N-(2-aminoethyl)carbamate, in the deprotection of amines. These studies contribute to refining chemical processes, enhancing the efficiency of synthetic methods (Scattolin et al., 2022).
Carbon Capture and CO2 Absorption
Carbamates, including methyl N-(2-aminoethyl)carbamate, play a crucial role in carbon capture technology. Research indicates their effectiveness in CO2 absorption processes, contributing to advancements in environmental technologies and sustainable practices (Ciftja et al., 2014).
Synthesis and Biological Activity
Methyl N-(2-aminoethyl)carbamate derivatives are synthesized for various applications, including potential antineoplastic agents. Studies in this domain focus on developing new compounds with significant biological activities (Easton et al., 1991).
Pharmaceutical Analysis
In pharmaceutical analysis, methods have been developed to determine the presence and degradation products of drugs like mebendazole, in which carbamates like methyl N-(2-aminoethyl)carbamate play a role. Such research is vital for ensuring drug quality and safety (Al-Kurdi et al., 1999).
Environmental Applications
Research on methyl N-(2-aminoethyl)carbamate extends to environmental applications, such as the detection and analysis of carbamate insecticides. This is crucial for monitoring environmental pollutants and ensuring ecological safety (Lawrence & Frei, 1972).
Mécanisme D'action
Target of Action
It’s known that carbamates generally act by inhibiting acetylcholinesterase, an enzyme crucial for nerve function .
Mode of Action
Methyl N-(2-aminoethyl)carbamate likely interacts with its targets by forming a covalent bond, leading to the inhibition of the target enzyme. This inhibition disrupts the normal biochemical processes, causing a range of effects .
Biochemical Pathways
Carbamates are known to affect the cholinergic pathway by inhibiting acetylcholinesterase, which disrupts nerve signal transmission .
Pharmacokinetics
Carbamates are generally well absorbed by the body, distributed throughout the body, metabolized primarily in the liver, and excreted via urine .
Result of Action
Inhibition of acetylcholinesterase by carbamates can lead to an accumulation of acetylcholine, resulting in overstimulation of muscles and glands controlled by the nervous system .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
methyl N-(2-aminoethyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O2/c1-8-4(7)6-3-2-5/h2-3,5H2,1H3,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLPCBYPQDSLNMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
118.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl N-(2-aminoethyl)carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![3-[2-Nitro-4-(trifluoromethyl)phenoxy]piperidine hydrochloride](/img/structure/B1465948.png)



![2-[Benzyl(2-methylprop-2-EN-1-YL)amino]ethan-1-OL](/img/structure/B1465954.png)
![N-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]-pyridine-3-carboxamide hydrochloride](/img/structure/B1465956.png)
![N,N-Diallyl-4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B1465958.png)
![3,6-Dimethoxythieno[3,2-b]thiophene](/img/structure/B1465962.png)